3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one, also known by its IUPAC name, is an organic compound characterized by a complex structure that includes a furan ring, a 4-methylphenyl group, and a phenylsulfanyl group attached to a propanone backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 322.4 g/mol . This compound is primarily used in research settings and is not intended for therapeutic applications.
3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one falls under the category of ketones due to the presence of the carbonyl group (C=O) within its structure. Additionally, it can be classified as an organosulfur compound because of the sulfur atom in the phenylsulfanyl group.
The synthesis of 3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one typically involves several steps, often starting from simpler precursors. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of the furan and phenylsulfanyl groups onto the propanone backbone.
The molecular structure of 3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one features:
The InChI key for this compound is InChI=1S/C20H18O2S/c1-15-9-11-16(12-10-15)18(21)14-20(19-8-5-13-22-19)23-17-6-3-2-4-7-17/h2-13,20H,14H2,1H3.
3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one involves its interaction with biological targets such as enzymes or receptors. The presence of the phenylsulfanyl group may enhance its reactivity due to its electron-withdrawing properties, potentially influencing enzyme inhibition or receptor modulation depending on its application context .
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
These properties make it suitable for various organic synthesis applications.
3-(Furan-2-yl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propan-1-one has several scientific uses:
This compound's unique structure provides valuable reactivity that can be harnessed for diverse applications in chemistry and biology.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8